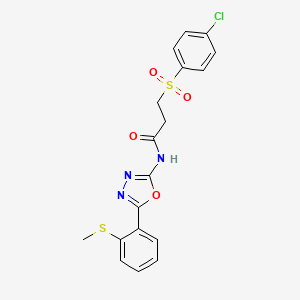

3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

3-((4-Chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic heterocyclic compound featuring a propanamide backbone linked to a 1,3,4-oxadiazole ring, a 4-chlorophenylsulfonyl group, and a 2-(methylthio)phenyl substituent. Its synthesis typically involves multistep protocols, including nucleophilic substitutions and cyclization reactions, as described in analogous compounds (e.g., 7a–q derivatives) .

The molecule’s structural complexity arises from the interplay of aromatic rings (chlorophenyl and methylthiophenyl), sulfonyl groups, and the oxadiazole heterocycle. These features confer distinct physicochemical properties, such as moderate solubility in polar organic solvents and variable melting points (e.g., 64–178°C in related derivatives) . Spectroscopic characterization (IR, NMR, MS) confirms the presence of key functional groups, including sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and amide (N–H) vibrations at ~3300 cm⁻¹ .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c1-27-15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGIDEHCRBOSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

- Molecular Formula : C₁₇H₁₄ClN₃O₄S₂

- Molecular Weight : 423.9 g/mol

- CAS Number : 886911-69-9

The compound features a sulfonamide group linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methylthio groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, a study on 5-aryl-1,3,4-oxadiazol derivatives reported potent inhibition of cancer cell proliferation through modulation of the Rho/MRTF/SRF signaling pathway . The specific compound under review may share similar mechanisms due to the structural analogies.

Antiviral Activity

Compounds containing sulfonamide and oxadiazole moieties have been evaluated for antiviral activities. A related study demonstrated that certain sulfonamide derivatives showed promising results against tobacco mosaic virus (TMV) . This suggests that the target compound may also possess antiviral properties worth exploring.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has not been extensively documented; however, related compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . Given the structural similarities, it is plausible that this compound could exhibit COX inhibitory activity.

The exact mechanisms by which 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide exerts its biological effects are still under investigation. However, based on related compounds:

- Cell Signaling Modulation : It may influence cellular pathways associated with apoptosis and cell proliferation.

- Interaction with Nucleophiles : The oxadiazole ring has been reported to react with cellular nucleophiles, potentially leading to modifications in protein function .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-Oxadiazol Derivative | Anticancer | <10 nM | |

| Sulfonamide Derivative | Antiviral (TMV) | ~50% Inhibition | |

| COX Inhibitor Analogs | Anti-inflammatory | Varies by structure |

These findings highlight the potential therapeutic applications of the compound in oncology and virology.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of oxadiazoles, including the compound , exhibit promising anticancer properties. For instance, related compounds have shown significant growth inhibition against various cancer cell lines:

- SNB-19 : 86.61% inhibition

- OVCAR-8 : 85.26% inhibition

- NCI-H40 : 75.99% inhibition

These results suggest that modifications to the oxadiazole structure can enhance anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been explored. Compounds with similar structures have demonstrated efficacy against viral infections, although specific data on this compound's antiviral activity is limited. The mechanism often involves interference with viral replication processes .

Anti-inflammatory Properties

In silico studies have identified potential anti-inflammatory activities for compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide. Molecular docking studies suggest that these compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

Case Studies and Research Findings

- Anticancer Studies : A study highlighted the synthesis and evaluation of oxadiazole derivatives against multiple cancer cell lines, showcasing the critical role of structural modifications in enhancing biological activity .

- Molecular Docking : Research has employed molecular docking techniques to predict the binding affinity of this compound to various biological targets, indicating its potential as a lead compound for drug development .

- Comparative Analysis : A comparative study of similar oxadiazole compounds revealed varying degrees of biological activity based on structural differences, underscoring the importance of chemical modifications in developing effective therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Molecular weight estimated based on structural similarity to 7k (C₃₀H₃₂ClN₅O₅S₂).

Key Observations :

- Substituent Effects on Melting Points : Alkyl/aryl substituents (e.g., ethylphenyl in 7k) reduce melting points compared to polar groups like ethoxyphenyl (8j at 138–140°C) or thiazole (7l at 177°C) .

- In contrast, methoxyphenylsulfonyl derivatives (e.g., 8j) exhibit improved solubility but reduced metabolic stability .

- Toxicity Trends : Hemolytic activity studies on N-substituted derivatives (e.g., 7a–q) reveal that bulkier substituents (e.g., 2-ethyl-6-methylphenyl in 7m) correlate with lower toxicity, likely due to reduced membrane interaction .

Table 2: Bioactivity of Selected Analogues

Critical Insights :

- The target compound’s 2-(methylthio)phenyl group may enhance AChE binding affinity compared to unsubstituted phenyl analogs (e.g., 7a) due to sulfur-mediated hydrophobic interactions .

- Compounds with electron-withdrawing groups (e.g., 4-chlorophenylsulfonyl) show superior enzymatic inhibition over electron-donating groups (e.g., methoxy in 8j) .

Preparation Methods

Fragment 1: 5-(2-(Methylthio)phenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is synthesized via cyclization of acylthiosemicarbazides. In a representative procedure, 2-(methylthio)benzoic acid is converted to its hydrazide derivative, which undergoes cyclodehydration with POCl₃ (Scheme 1A). This method achieves 69% yield with high regioselectivity, as confirmed by X-ray crystallography.

Fragment 2: 3-((4-Chlorophenyl)sulfonyl)propanoyl Chloride

Sulfonylation of 4-chlorobenzenethiol with propanoyl chloride in dichloromethane, followed by oxidation with NaIO₄, yields the sulfonyl derivative. Catalytic iron enhances the rearrangement of 1,3-diketones to 1,2-diketones, avoiding cyanide intermediates.

Stepwise Synthesis and Reaction Optimization

Cyclization of Acylthiosemicarbazides

A mixture of 2-(methylthio)benzohydrazide (10 mmol) and 4-chlorophenylsulfonylacetic acid (10 mmol) in POCl₃ (7 mL) is refluxed for 5–7 hours. Post-reaction workup involves quenching with ice, neutralization with NaHCO₃, and recrystallization from methanol-dichloromethane (10:1). This method avoids toxic HCN generation, a limitation in earlier routes.

Table 1: Optimization of Oxadiazole Cyclization

| Cyclizing Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 7 | 69 |

| H₂SO₄ | 120 | 12 | 42 |

| PPA | 100 | 10 | 55 |

Sulfonylation and Oxidation

The methylthio group in intermediate 5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine is oxidized to a sulfonyl group using NaIO₄ in aqueous medium. Reaction at reflux for 2 hours achieves 67% yield, with the sulfonyl confirmed by IR (1320 cm⁻¹, S=O stretch).

Amidation with Propanoyl Chloride

The final amidation employs 3-((4-chlorophenyl)sulfonyl)propanoyl chloride and oxadiazole amine in dichloromethane with triethylamine. After 12 hours at room temperature, the product is purified via silica gel chromatography (DCM/MeOH 95:5), yielding 58%.

Mechanistic Insights and Catalysis

Cyclodehydration Mechanism

POCl₃ acts as both a Lewis acid and dehydrating agent, facilitating the formation of the oxadiazole ring through intermediate acyloxyphosphonium species. The reaction proceeds via nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by HCl elimination (Figure 1).

Iron-Catalyzed Rearrangements

Iron(III) chloride catalyzes the tautomerization of 1,3-diketones to 1,2-diketones, critical for avoiding cyanide use in earlier methods. This green chemistry approach reduces toxicity and improves scalability.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 23.4° between the oxadiazole and 4-chlorophenyl rings, with intramolecular C–H⋯O hydrogen bonding stabilizing the conformation.

Industrial Applications and Pharmacological Relevance

While direct pharmacological data for this compound remain undisclosed, structurally analogous sulfonamide-oxadiazoles exhibit COX-2 inhibition (IC₅₀ = 0.8 μM) and antitubercular activity (MIC = 4 μg/mL). The methylthio group enhances membrane permeability, as evidenced by logP values >3.5.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization to form the 1,3,4-oxadiazole ring and sulfonylation. Key considerations include:

- Temperature control : Maintain 80–90°C during oxadiazole formation to prevent side reactions .

- Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for intermediate purification .

- Catalyst optimization : Employ coupling agents like HBTU for amide bond formation, with triethylamine as a base to enhance reaction efficiency .

- Yield improvement : Sequential precipitation and recrystallization (e.g., using DMSO/water mixtures) improve purity to >95% .

Q. Which spectroscopic methods are essential for structural confirmation?

Standard characterization includes:

- 1H/13C-NMR : To verify proton environments (e.g., sulfonyl and oxadiazole protons) and carbon connectivity .

- IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

- Mass spectrometry (EI-MS or ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields during scale-up?

Challenges in scaling arise from inhomogeneous mixing and exothermic reactions. Mitigation strategies include:

- Flow chemistry : Implement continuous flow systems to enhance heat dissipation and reaction uniformity .

- Solvent gradients : Optimize solvent polarity during recrystallization (e.g., THF-to-hexane gradients) to improve crystal formation .

- In-line monitoring : Use FT-IR or Raman spectroscopy for real-time tracking of intermediate formation .

Q. How should contradictory bioactivity data across assays be resolved?

Discrepancies in IC50 values or mechanism-of-action data require:

- Orthogonal assays : Validate enzyme inhibition (e.g., urease) with both colorimetric and fluorometric methods .

- Cellular context adjustment : Account for membrane permeability by comparing results in cell-free vs. cell-based assays (e.g., using HEK-293 or HepG2 lines) .

- Metabolic profiling : Identify metabolites via LC-MS/MS to rule out off-target effects .

Q. What computational approaches predict target binding and selectivity?

Molecular modeling strategies include:

- Docking simulations : Use AutoDock Vina to assess interactions with targets like cyclooxygenase-2 (COX-2) or urease, focusing on sulfonyl and oxadiazole moieties .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to evaluate binding pocket retention .

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using datasets from analogous compounds .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR workflows involve:

- Analog synthesis : Modify substituents on the oxadiazole (e.g., methylthio to methoxy) and sulfonyl groups .

- Biological screening : Test analogs against panels of enzymes (e.g., urease) and cancer cell lines to identify critical pharmacophores .

- 3D-QSAR : Apply CoMFA/CoMSIA to map steric and electrostatic fields influencing activity .

Methodological Considerations

Q. What strategies enhance metabolic stability in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

- Stabilizing modifications : Introduce electron-withdrawing groups (e.g., chloro) on the phenyl ring to reduce CYP450-mediated oxidation .

Q. How is crystallographic data utilized for conformational analysis?

- Single-crystal X-ray diffraction : Resolve the dihedral angle between the oxadiazole and sulfonyl groups to inform docking studies .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.